molecular formula C18H16FNO3 B6411278 6-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid CAS No. 1262010-88-7

6-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid

Cat. No.: B6411278
CAS No.: 1262010-88-7
M. Wt: 313.3 g/mol
InChI Key: LDFBCGAVMGJCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid is a synthetic organic compound with the molecular formula C₁₈H₁₆FNO₃ and a molecular weight of 313.3 g/mol . This compound is characterized by the presence of a fluorine atom, a pyrrolidine ring, and a benzoic acid moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

6-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The pyrrolidine ring contributes to the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluorobenzoic acid
  • 2-Chloro-6-fluorobenzoic acid
  • 3-Fluoropyridine

Uniqueness

6-Fluoro-2-(3-pyrrolidinylcarbonylphenyl)benzoic acid is unique due to its combination of a fluorine atom, a pyrrolidine ring, and a benzoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

2-fluoro-6-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c19-15-8-4-7-14(16(15)18(22)23)12-5-3-6-13(11-12)17(21)20-9-1-2-10-20/h3-8,11H,1-2,9-10H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFBCGAVMGJCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C(=CC=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692103
Record name 3-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262010-88-7
Record name 3-Fluoro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.